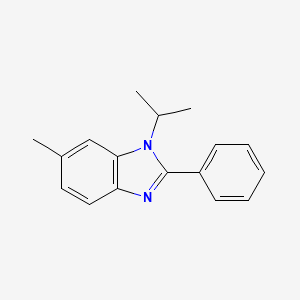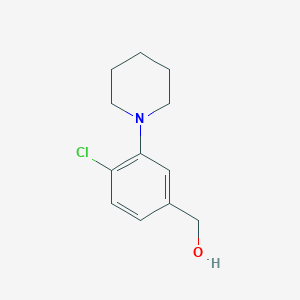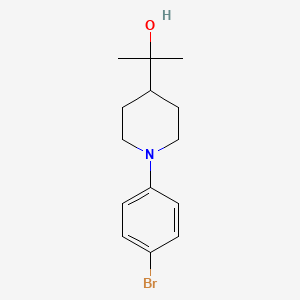
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C14H20BrNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a bromophenyl group and a hydroxyl group on the piperidine ring makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a hydroxyl group at the 4-position of the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial in the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-one.
Reduction: Formation of 2-(1-phenylpiperidin-4-yl)propan-2-ol.
Substitution: Formation of 2-(1-(4-substituted phenyl)piperidin-4-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Piperidinyl)-2-propanol: Lacks the bromophenyl group, making it less hydrophobic.
1-(4-Bromophenyl)piperidin-4-yl]methanol: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of both the bromophenyl group and the hydroxyl group in 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol makes it unique. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions.
Eigenschaften
Molekularformel |
C14H20BrNO |
|---|---|
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
2-[1-(4-bromophenyl)piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C14H20BrNO/c1-14(2,17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11,17H,7-10H2,1-2H3 |
InChI-Schlüssel |
FHZBKYSRQDUDAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCN(CC1)C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



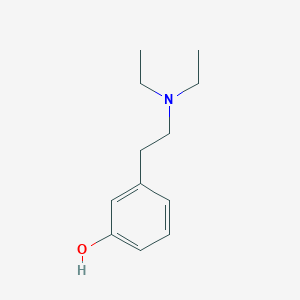
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)
![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)

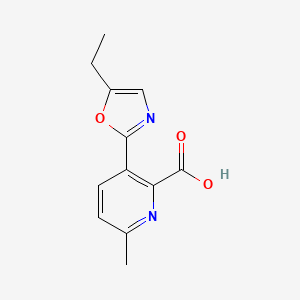
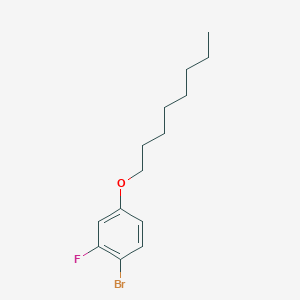
![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
